3-(2-Chloroacetamido)benzoic acid
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-(2-Chloroacetamido)benzoic acid is the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the generation and conduction of nerve impulses, particularly in the context of pain sensation .
Mode of Action
This compound interacts with its target by binding to specific sites on the sodium ion channels . This binding affects the membrane potential by reducing the passage of Na+ through these channels . As a result, the generation and conduction of nerve impulses are blocked, leading to a temporary relief of pain .
Biochemical Pathways
The compound’s action primarily affects the neural signaling pathways . By blocking the sodium ion channels, it disrupts the normal flow of ions across the nerve cell membranes. This disruption prevents the propagation of electrical signals along the nerves, thereby inhibiting the sensation of pain .
Result of Action
The primary molecular effect of this compound is the reduction of sodium ion passage through sodium ion channels . On a cellular level, this results in the blockage of nerve impulse generation and conduction , leading to a temporary loss of sensation, particularly pain .
Biochemical Analysis
Biochemical Properties
It is known that the chloroacetamido moiety present in this compound plays an important role in biological activities . The compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroacetamido)benzoic acid typically involves the reaction of chloroacetyl chloride with m-amino benzoic acid . The reaction is carried out under reflux conditions to ensure complete conversion. The intermediate product is then purified through recrystallization to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroacetamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used to break the amide bond.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 3-aminobenzoic acid and chloroacetic acid.
Scientific Research Applications
3-(2-Chloroacetamido)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals.
Comparison with Similar Compounds
Properties
IUPAC Name |
3-[(2-chloroacetyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZHNOUYXZRNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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